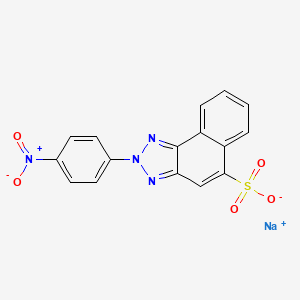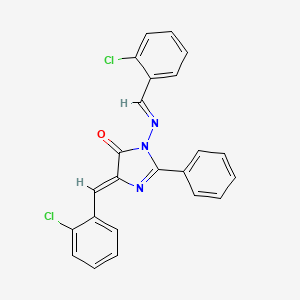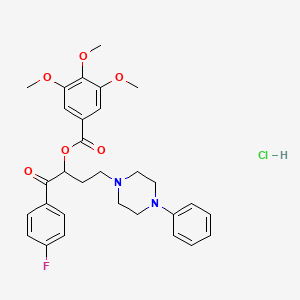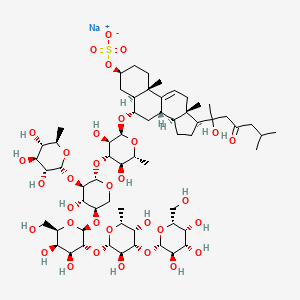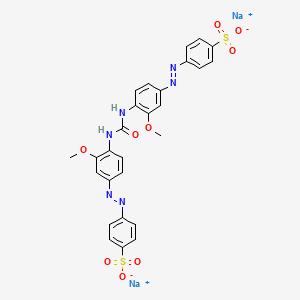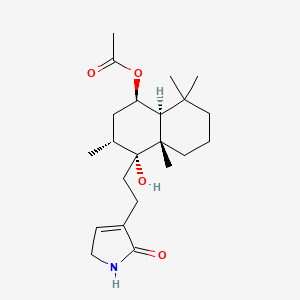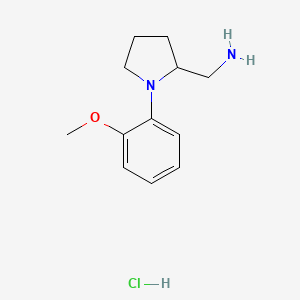
N-Methyl esomeprazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl esomeprazole is a derivative of esomeprazole, which is a proton pump inhibitor used to reduce gastric acid secretion. Esomeprazole is the S-isomer of omeprazole and is widely used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound is synthesized by methylating esomeprazole, resulting in a compound with potentially different pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Methyl esomeprazole involves the methylation of esomeprazole. The process typically includes dissolving esomeprazole in N,N-dimethylformamide (DMF) and using a methylation reagent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is carried out under controlled conditions to ensure high yield and purity. After the reaction, the product is purified using techniques such as column chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. High-purity reagents and advanced purification techniques are employed to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl esomeprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in this compound can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound sulfone.
Reduction: this compound sulfide.
Substitution: Various N-alkyl or N-aryl esomeprazole derivatives.
Applications De Recherche Scientifique
N-Methyl esomeprazole has several scientific research applications:
Chemistry: Used as a reference compound in the study of proton pump inhibitors and their derivatives.
Biology: Investigated for its effects on gastric acid secretion and potential therapeutic benefits.
Medicine: Explored for its potential use in treating acid-related disorders with possibly improved pharmacokinetic properties compared to esomeprazole.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
N-Methyl esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By binding to the enzyme, this compound prevents the secretion of gastric acid, thereby reducing acidity in the stomach. The binding is irreversible, leading to prolonged inhibition of acid secretion until new enzyme molecules are synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds
Esomeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: The racemic mixture of S- and R-isomers, less specific than esomeprazole.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with different pharmacokinetic properties.
Uniqueness
N-Methyl esomeprazole is unique due to its methylation, which may alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to esomeprazole. The methyl group may also influence the compound’s interaction with the H+/K±ATPase enzyme, potentially offering improved efficacy or reduced side effects.
Propriétés
Numéro CAS |
1820041-19-7 |
|---|---|
Formule moléculaire |
C18H21N3O3S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
Clé InChI |
RUGQJBJNYIHOIW-VWLOTQADSA-N |
SMILES isomérique |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=CC(=C3)OC |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


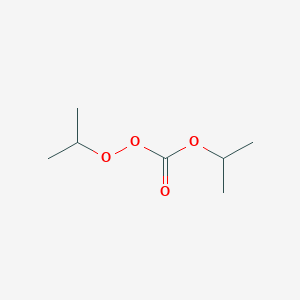
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

